molecular formula C16H17ClN5O8P B12941157 8-(4-Chlorophenyl)guanosine 5'-(dihydrogen phosphate) CAS No. 920984-08-3

8-(4-Chlorophenyl)guanosine 5'-(dihydrogen phosphate)

Katalognummer: B12941157
CAS-Nummer: 920984-08-3
Molekulargewicht: 473.8 g/mol
InChI-Schlüssel: JHBGGJGOVVSLEB-ORXWAGORSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(4-Chlorophenyl)guanosine 5’-(dihydrogen phosphate) is a synthetic compound that belongs to the class of guanosine derivatives It is characterized by the presence of a chlorophenyl group attached to the guanosine molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Chlorophenyl)guanosine 5’-(dihydrogen phosphate) typically involves the reaction of guanosine with 4-chlorophenyl phosphate under specific conditions. The reaction is usually carried out in the presence of a catalyst and requires precise control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

8-(4-Chlorophenyl)guanosine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 8-(4-Chlorophenyl)guanosine 5’-(dihydrogen phosphate) include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanosine compounds .

Wissenschaftliche Forschungsanwendungen

8-(4-Chlorophenyl)guanosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 8-(4-Chlorophenyl)guanosine 5’-(dihydrogen phosphate) involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as protein kinases, by binding to their active sites. This inhibition can lead to alterations in cellular signaling pathways and affect various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-(4-Chlorophenyl)guanosine 5’-(dihydrogen phosphate) is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its chlorophenyl group enhances its ability to interact with certain molecular targets, making it valuable for specific research applications .

Eigenschaften

CAS-Nummer

920984-08-3

Molekularformel

C16H17ClN5O8P

Molekulargewicht

473.8 g/mol

IUPAC-Name

[(2R,3S,4R,5R)-5-[2-amino-8-(4-chlorophenyl)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C16H17ClN5O8P/c17-7-3-1-6(2-4-7)12-19-9-13(20-16(18)21-14(9)25)22(12)15-11(24)10(23)8(30-15)5-29-31(26,27)28/h1-4,8,10-11,15,23-24H,5H2,(H2,26,27,28)(H3,18,20,21,25)/t8-,10-,11-,15-/m1/s1

InChI-Schlüssel

JHBGGJGOVVSLEB-ORXWAGORSA-N

Isomerische SMILES

C1=CC(=CC=C1C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N=C(NC3=O)N)Cl

Kanonische SMILES

C1=CC(=CC=C1C2=NC3=C(N2C4C(C(C(O4)COP(=O)(O)O)O)O)N=C(NC3=O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.